Cas no 674289-03-3 (SILANE, [(2,4,6-TRIFLUORO-1,3,5-BENZENETRIYL)TRI-2,1-ETHYNEDIYL]TRIS[TRIMETHYL-)
![SILANE, [(2,4,6-TRIFLUORO-1,3,5-BENZENETRIYL)TRI-2,1-ETHYNEDIYL]TRIS[TRIMETHYL- structure](https://www.kuujia.com/scimg/cas/674289-03-3x500.png)
SILANE, [(2,4,6-TRIFLUORO-1,3,5-BENZENETRIYL)TRI-2,1-ETHYNEDIYL]TRIS[TRIMETHYL- Chemical and Physical Properties
Names and Identifiers
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- SILANE, [(2,4,6-TRIFLUORO-1,3,5-BENZENETRIYL)TRI-2,1-ETHYNEDIYL]TRIS[TRIMETHYL-
- Benzene, 1,3,5-trifluoro-2,4,6-tris[2-(trimethylsilyl)ethynyl]-
- ((2,4,6-trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane)
- G66945
- 674289-03-3
- trimethyl(2-{2,4,6-trifluoro-3,5-bis[2-(trimethylsilyl)ethynyl]phenyl}ethynyl)silane
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- Inchi: InChI=1S/C21H27F3Si3/c1-25(2,3)13-10-16-19(22)17(11-14-26(4,5)6)21(24)18(20(16)23)12-15-27(7,8)9/h1-9H3
- InChI Key: IEINRMICYAOANQ-UHFFFAOYSA-N
- SMILES: C[Si](C)(C)C#CC1=C(C(=C(C(=C1F)C#C[Si](C)(C)C)F)C#C[Si](C)(C)C)F
Computed Properties
- Exact Mass: 420.13726495g/mol
- Monoisotopic Mass: 420.13726495g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 621
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
SILANE, [(2,4,6-TRIFLUORO-1,3,5-BENZENETRIYL)TRI-2,1-ETHYNEDIYL]TRIS[TRIMETHYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710824-100mg |
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) |
674289-03-3 | 98% | 100mg |
¥2626.00 | 2024-05-04 | |
Ambeed | A1940906-50mg |
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) |
674289-03-3 | 98% | 50mg |
$186.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710824-1g |
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) |
674289-03-3 | 98% | 1g |
¥12068.00 | 2024-05-04 | |
Ambeed | A1940906-1g |
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) |
674289-03-3 | 98% | 1g |
$1446.0 | 2025-03-18 | |
Ambeed | A1940906-100mg |
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) |
674289-03-3 | 98% | 100mg |
$316.0 | 2025-03-18 | |
Ambeed | A1940906-250mg |
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) |
674289-03-3 | 98% | 250mg |
$536.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710824-250mg |
((2,4,6-Trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl))tris(trimethylsilane) |
674289-03-3 | 98% | 250mg |
¥4467.00 | 2024-05-04 |
SILANE, [(2,4,6-TRIFLUORO-1,3,5-BENZENETRIYL)TRI-2,1-ETHYNEDIYL]TRIS[TRIMETHYL- Related Literature
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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2. Caper tea
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
Additional information on SILANE, [(2,4,6-TRIFLUORO-1,3,5-BENZENETRIYL)TRI-2,1-ETHYNEDIYL]TRIS[TRIMETHYL-
Compound CAS No 674289-03-3: [(2,4,6-Trifluoro-1,3,5-benzentriyl)tri-2,1-ethynediyl]tris[trimethylsilyl]silane
The compound with CAS No 674289-03-3 is a highly specialized organosilicon compound known as [(2,4,6-Trifluoro-1,3,5-benzentriyl)tri-2,1-ethynediyl]tris[trimethylsilyl]silane. This compound has garnered significant attention in the field of materials science and organic electronics due to its unique structural properties and potential applications in advanced materials. The molecule consists of a central silane core substituted with three trimethylsilyl groups and a triphenylene moiety containing trifluorobenzene rings connected via ethynediyl linkers. This combination of functional groups imparts the compound with exceptional stability and reactivity under specific conditions.
Recent studies have highlighted the importance of trimethylsilyl groups in stabilizing reactive intermediates during chemical synthesis. The trifluorobenzene substituents further enhance the electronic properties of the molecule by introducing electron-withdrawing effects that can modulate the reactivity and electronic conductivity of materials derived from this compound. Researchers have explored its potential as a precursor for the synthesis of advanced silicon-based materials with tailored electronic properties.
In terms of applications, this compound has shown promise in the development of high-performance polymers and thin-film materials for electronic devices. Its ability to form stable covalent bonds under controlled conditions makes it a valuable building block for constructing complex molecular architectures. For instance, scientists have utilized this compound to synthesize novel silicon-containing polymers with improved thermal stability and mechanical strength.
The synthesis of CAS No 674289-03-3 involves a multi-step process that combines organometallic chemistry with fluorination techniques. The key steps include the preparation of the trifluorobenzene derivative and subsequent coupling reactions to introduce the ethynediyl linkers and trimethylsilyl groups. This process requires precise control over reaction conditions to ensure high yields and product purity.
From an environmental standpoint, this compound exhibits low toxicity and minimal environmental impact when handled according to standard laboratory protocols. Its stability under normal storage conditions further enhances its suitability for industrial applications. Researchers are actively investigating its biodegradation pathways to ensure its safe integration into commercial products.
In conclusion, CAS No 674289-03-3 represents a cutting-edge advancement in organosilicon chemistry with broad implications for material science and technology. Its unique combination of functional groups and reactivity make it an invaluable tool for developing next-generation materials with enhanced performance characteristics.
674289-03-3 (SILANE, [(2,4,6-TRIFLUORO-1,3,5-BENZENETRIYL)TRI-2,1-ETHYNEDIYL]TRIS[TRIMETHYL-) Related Products
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